3,5-Dinitrophthalic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4N2O8 |
|---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
3,5-dinitrophthalic acid |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)4-1-3(9(15)16)2-5(10(17)18)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
POYFAWOYINUXAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dinitrophthalic Acid
Classical Preparative Routes
Classical approaches to synthesizing 3,5-dinitrophthalic acid have historically relied on two main strategies: the oxidation of appropriately substituted benzoic acid precursors and the nitration of phthalic acid or its derivatives. These methods, while established, often present challenges in terms of yield and purification.
Oxidation of Substituted Benzoic Acid Precursors
The oxidation of a methyl group on a dinitro-substituted benzoic acid to a carboxylic acid group is a viable, though less common, route to this compound. This approach leverages well-known oxidation reactions in organic chemistry.
The Jones oxidation is a robust method for oxidizing primary and secondary alcohols to carboxylic acids and ketones, respectively. wikipedia.orgorganic-chemistry.org It utilizes Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid. wikipedia.org This reagent can also be used to oxidize activated methyl groups, such as the one in 2-methyl-3,5-dinitrobenzoic acid, to a carboxylic acid. The reaction is typically rapid and exothermic, with generally high yields. wikipedia.org The mechanism involves the formation of a chromate ester followed by an elimination reaction to yield the oxidized product. chemistrysteps.com
Table 1: Key Aspects of Jones Oxidation
| Feature | Description |
|---|---|
| Reagent | Chromium trioxide (CrO₃) in aqueous sulfuric acid (H₂SO₄) and acetone. adichemistry.com |
| Reactant | Primary or secondary alcohols, or activated methyl groups. |
| Product | Carboxylic acids from primary alcohols or methyl groups; ketones from secondary alcohols. organicchemistrytutor.com |
| Conditions | Typically performed at temperatures between 0-25°C. adichemistry.com |
It is important to note that chromium(VI) compounds are carcinogenic, which has led to the development of milder, more selective oxidizing agents. wikipedia.org
Potassium dichromate in a sulfuric acid medium is another powerful oxidizing system capable of converting a methyl group to a carboxylic acid. wikipedia.orgorgsyn.org This method is an alternative to Jones reagent and can be employed for the oxidation of 2-methyl-3,5-dinitrobenzoic acid. Careful temperature control is crucial to prevent the reaction from becoming overly vigorous. orgsyn.org
Nitration of Phthalic Acid and its Derivatives
The direct nitration of phthalic acid or its anhydride (B1165640) is the more common approach to synthesizing nitrophthalic acids. However, this reaction typically yields a mixture of isomers, primarily 3-nitrophthalic acid and 4-nitrophthalic acid, making the isolation of the desired 3,5-dinitro product in a subsequent nitration step challenging. orgsyn.orgpatsnap.com
The nitration of phthalic anhydride with a mixture of fuming nitric acid and concentrated sulfuric acid is a standard procedure. orgsyn.org The reaction temperature is carefully controlled to maintain a range of 100–110°C. orgsyn.org Phthalic acid itself is less reactive than its anhydride and requires harsher conditions for nitration, such as a mixture of potassium nitrate and sulfuric acid, which generates the nitrating agent in situ without the production of water. sciencemadness.org
Subsequent nitration of 3-nitrophthalic acid to yield this compound is not a straightforward process due to the deactivating effect of the existing nitro and carboxylic acid groups on the aromatic ring.
Advanced Synthetic Approaches to 3,5-Dinitrophthalic Anhydride (Precursor for this compound Derivatives)
Given the challenges of direct dinitration, synthetic strategies often focus on preparing 3,5-dinitrophthalic anhydride, which can then be hydrolyzed to the corresponding acid.
One method for preparing 3-nitrophthalic anhydride involves heating 3-nitrophthalic acid with acetic anhydride. orgsyn.orgprepchem.com This reaction proceeds with high yields, typically between 88% and 93%. orgsyn.org More advanced methods for the synthesis of 3-nitrophthalic anhydride have been developed to avoid the use of large quantities of controlled substances like acetic anhydride and hazardous solvents like diethyl ether. google.com One such method involves reacting 3-nitrophthalic acid with other anhydrides such as propionic anhydride, n-butyric anhydride, or isobutyric anhydride at elevated temperatures. google.com
Further nitration of 3-nitrophthalic anhydride would be required to obtain the 3,5-dinitro derivative.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of nitrophthalic acids is often plagued by low yields, typically around 20-30% for the 3-nitro isomer from the nitration of phthalic anhydride. sciencemadness.orgsciencemadness.orgsid.ir Several factors influence the outcome of these reactions, and optimization is key to improving efficiency.
Research into the nitration of phthalic acid has shown that the concentration of nitric acid can significantly impact the yield. One study found that decreasing the nitric acid concentration from 98% to a commercial grade of 65% increased the total yield of 3- and 4-nitrophthalic acids to 80%, from which the 3-nitro isomer could be isolated in approximately 40% yield. sid.ir Another approach to improve yields involves the nitration of phthalic acid with concentrated nitric acid at 70°C, which reportedly produces yields greater than 90% of a mixture of 3- and 4-nitrophthalic acids. prepchem.com
The use of higher concentrations of sulfuric acid (>98%) and nitric acid (>70%) has been suggested to be critical for achieving good yields in the nitration of phthalic anhydride, as the dicarboxylic anhydride group is deactivating towards electrophilic aromatic substitution. sciencemadness.org However, other reports suggest that using fuming nitric acid may be detrimental to the yield. sciencemadness.org
The separation of the 3- and 4-nitro isomers is another critical step affecting the final yield of the pure desired product. This is often achieved by exploiting the differential solubility of the two isomers in water. orgsyn.org
Table 2: Summary of Synthetic Routes and Yields for Nitrophthalic Acids
| Starting Material | Reagents | Product(s) | Reported Yield |
|---|---|---|---|
| Phthalic Anhydride | Fuming HNO₃, H₂SO₄ | 3-Nitrophthalic Acid & 4-Nitrophthalic Acid | 28-31% (crude 3-isomer) orgsyn.org |
| Phthalic Acid | 65% HNO₃ | 3-Nitrophthalic Acid & 4-Nitrophthalic Acid | ~40% (isolated 3-isomer) sid.ir |
| Phthalic Anhydride | 98% H₂SO₄, ~70% HNO₃ | 3-Nitrophthalic Acid | 35% sciencemadness.org |
Chemical Reactivity and Transformation Pathways of 3,5 Dinitrophthalic Acid
Reactions of the Carboxylic Acid Functionalities
The adjacent carboxylic acid groups on the aromatic ring are a defining structural feature, allowing for specific intramolecular reactions as well as standard transformations such as esterification.
Like other phthalic acid derivatives, 3,5-dinitrophthalic acid readily undergoes intramolecular dehydration to form the corresponding cyclic anhydride (B1165640). This reaction is typically achieved by heating the diacid with a dehydrating agent, such as acetic anhydride. orgsyn.org The resulting 3,5-dinitrophthalic anhydride is a stable, crystalline solid and serves as a crucial intermediate for the synthesis of other derivatives, particularly imides.
Imides are synthesized from the anhydride by reaction with primary amines. This two-step process involves the initial aminolysis of the anhydride to form a phthalamic acid intermediate, which then undergoes cyclization upon heating, with the elimination of a water molecule, to yield the N-substituted 3,5-dinitrophthalimide. This method is a general route for preparing cyclic imides. google.com
| Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetic Anhydride, Heat | 3,5-Dinitrophthalic anhydride | Dehydration/Anhydride Formation |
| 3,5-Dinitrophthalic anhydride | Primary Amine (R-NH₂), Heat | N-substituted 3,5-dinitrophthalimide | Imide Formation |
The carboxylic acid groups of this compound can be converted to esters through various standard esterification methods. The most common is the Fischer-Speier esterification, which involves heating the diacid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com This process results in the formation of the corresponding dialkyl 3,5-dinitrophthalate. The reaction proceeds via an addition-elimination mechanism at the carbonyl carbons. youtube.com Due to the presence of two carboxylic acid groups, the reaction produces a diester.
The efficiency of the esterification can be influenced by the choice of alcohol and catalyst. Various catalysts, including solid-acid catalysts, have been developed to promote esterification under milder conditions. organic-chemistry.org
| Reactant | Alcohol | Catalyst | Product |
|---|---|---|---|
| This compound | Methanol (CH₃OH) | H₂SO₄ | Dimethyl 3,5-dinitrophthalate |
| This compound | Ethanol (C₂H₅OH) | H₂SO₄ | Diethyl 3,5-dinitrophthalate |
| This compound | Propanol (C₃H₇OH) | H₂SO₄ | Dipropyl 3,5-dinitrophthalate |
Transformations Involving Nitro Groups
The two nitro groups on the aromatic ring are powerful electron-withdrawing groups. Their presence significantly reduces the electron density of the benzene (B151609) ring, making it highly electrophilic and thus activated for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com
In derivatives of this compound (such as the diester or diimide), one of the nitro groups can be displaced by a variety of strong nucleophiles. This reaction is a cornerstone of SNAr chemistry, where a leaving group on an aromatic ring is replaced by a nucleophile. wikipedia.org The reaction is facilitated because the strong electron-withdrawing groups stabilize the negatively charged intermediate that is formed. masterorganicchemistry.comyoutube.com
In a symmetrically substituted molecule like a dialkyl 3,5-dinitrophthalate, the two nitro groups at the C-3 and C-5 positions are chemically equivalent. However, in unsymmetrical derivatives or under specific reaction conditions, regioselectivity can become a significant factor. The displacement of a nitro group is highly selective and influenced by both steric and electronic factors. rsc.org
For a substrate like dimethyl 3,5-dinitrophthalate, the nucleophilic attack can theoretically occur at either C-3 or C-5, leading to the displacement of the corresponding nitro group. The regioselectivity of the attack is governed by the ability of the electron-withdrawing groups (the remaining nitro group and the two ester groups) to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. The position of attack that allows for the most effective delocalization of the negative charge will be favored. In this specific case, the positions are electronically similar relative to the activating groups, meaning a mixture of products could potentially form, though one isomer may predominate depending on the precise nature of the nucleophile and reaction conditions.
| Substrate | Nucleophile | Potential Site of Attack | Product of Displacement | Governing Factors |
|---|---|---|---|---|
| Dimethyl 3,5-dinitrophthalate | Methoxide (CH₃O⁻) | C-3 | Dimethyl 3-methoxy-5-nitrophthalate | Electronic stabilization of the Meisenheimer intermediate by the remaining nitro and ester groups. Steric hindrance from adjacent groups. |
| C-5 | Dimethyl 5-methoxy-3-nitrophthalate |
The mechanism of nucleophilic aromatic substitution on highly activated systems like dinitroaromatics has been extensively studied. The long-accepted pathway is a two-step addition-elimination mechanism. nih.gov
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a nitro group. This is typically the rate-determining step and results in the formation of a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge of this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the electron-withdrawing nitro groups. This delocalization provides significant stabilization, lowering the activation energy for the intermediate's formation.
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the nitrite (B80452) ion (NO₂⁻).
While this stepwise mechanism is widely accepted for highly activated substrates, recent research has also identified concerted (cSNAr) mechanisms for some SNAr reactions, where the bond-forming and bond-breaking steps occur simultaneously in a single transition state. nih.govnih.gov However, for substrates as electron-deficient as dinitrophthalates, the formation of a well-stabilized Meisenheimer intermediate makes the stepwise pathway the predominantly accepted mechanism.
Reduction of Nitro Groups to Amino Functionalities
The conversion of the nitro groups of this compound into amino groups yields 3,5-diaminophthalic acid. This transformation is a pivotal step in synthesizing more complex molecules, including polymers, dyes, and specialty chemicals. This reduction can be achieved through several methods, most notably catalytic hydrogenation and other chemical reduction systems.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds. This process typically involves reacting the substrate with a hydrogen source in the presence of a metal catalyst. For this compound, this reaction is analogous to the reduction of similar nitroaromatic acids. mdpi.com
Commonly used catalysts include noble metals such as palladium (Pd) or platinum (Pt) supported on a high-surface-area material like activated carbon (C). google.comresearchgate.net The hydrogen source can be molecular hydrogen (H₂) gas, often applied under pressure, or generated in situ from other molecules in a process known as catalytic transfer hydrogenation (CTH). mdpi.com
In CTH, molecules like ammonium (B1175870) formate (B1220265) or formic acid serve as hydrogen donors in the presence of a catalyst, offering a safer and more convenient alternative to high-pressure hydrogen gas. mdpi.combeilstein-journals.org For instance, the reduction of the closely related 3,5-dinitrobenzoic acid has been successfully achieved using ammonium formate and a Pd/C catalyst. mdpi.com The general conditions for these reductions are typically mild, preserving the carboxylic acid functionalities. researchgate.net
Table 1: Catalytic Hydrogenation Systems for Reduction of Analogous Nitroaromatic Acids
| Substrate Example | Hydrogen Source | Catalyst | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| 3,5-Dinitrobenzoic Acid | Ammonium Formate (HCOONH₄) | Pd/C | Not specified (mechanochemical) | Ball milling | mdpi.com |
| 3-Nitrophthalic Acid | H₂ | Palladium-containing nanocomposites | Not specified | Not specified | researchgate.net |
| p-Nitrophenol | Formic Acid (HCOOH) | PdO | Aqueous | 40°C | beilstein-journals.org |
| Aromatic Nitro Compounds | H₂ | Pt or Pd/C | Methanol | 40-70°C, 1-18 bar | google.com |
Besides catalytic hydrogenation, various chemical reducing agents can effectively convert nitro groups to amines. These methods are valuable when specific reaction conditions are required or when certain catalysts are unavailable.
One of the most common alternative systems involves the use of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a metal catalyst. niscpr.res.inniscpr.res.inresearchgate.net This system can achieve rapid and selective reduction of nitro groups under mild conditions, often at room temperature. Metals such as zinc dust or magnesium powder can be used to facilitate the reaction. niscpr.res.inniscpr.res.in For example, the reduction of 3-nitrophthalic acid derivatives has been accomplished using hydrazine hydrate in the presence of an iron trichloride/carbon catalyst. google.com
Another classic method for nitro group reduction is the use of a metal in the presence of an acid. The reduction of 4-nitrophthalic acid has been demonstrated using zinc metal and hydrochloric acid. slideshare.net This approach, while effective, often requires stoichiometric amounts of the metal and can generate significant waste streams.
Table 2: Alternative Reduction Systems for Nitroaromatic Acids
| Substrate Example | Reagent System | Catalyst/Promoter | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Aromatic Nitro Compounds | Hydrazine Hydrate | Zinc Dust | Methanol | Exothermic, rapid reaction at room temperature | niscpr.res.in |
| Aromatic Nitro Compounds | Hydrazine Hydrate | Magnesium Powder | Methanol | Clean, rapid reduction at room temperature | niscpr.res.in |
| 3-Nitrophthalic Acid Dimethyl Ester | Hydrazine Hydrate | FeCl₃/C (optional) | Methanol or Ethanol | High yield conversion to hydrazide | google.com |
| 4-Nitrophthalic Acid | Zinc Metal / Hydrochloric Acid | - | Aqueous | Classic metal/acid reduction | slideshare.net |
Role as an Oxidative Degradation Product
The role of this compound in oxidative degradation pathways is complex. It can potentially be formed from the breakdown of larger molecules or be subject to further degradation itself.
The transformation of this compound into 3-nitrophthalic acid would require the selective removal of one nitro group. Such a denitration reaction under oxidative conditions is not a chemically favored or commonly documented pathway in scientific literature. Oxidative processes, particularly advanced oxidation processes (AOPs) involving highly reactive species like hydroxyl radicals (•OH), typically lead to the introduction of hydroxyl groups onto the aromatic ring or cleavage of the ring itself. nih.govresearchgate.net
For instance, studies on the oxidative degradation of related compounds, such as diethyl phthalate (B1215562) and 2,4-dinitrophenol, show that reaction with Fenton's reagent (H₂O₂/Fe²⁺) or photocatalysis results in hydroxylation and eventual mineralization to carbon dioxide and water, rather than the simple removal of a functional group. nih.govresearchgate.net Therefore, the conversion of this compound to 3-nitrophthalic acid via an oxidative pathway is considered chemically unlikely based on established principles of aromatic chemistry.
Phthalates and nitroaromatic compounds are two classes of chemicals that are monitored as environmental pollutants due to their widespread industrial use and potential for environmental persistence. Phthalates are used as plasticizers, and nitroaromatics are used in the manufacturing of explosives, dyes, and pesticides.
While specific studies identifying this compound in environmental samples are not prominent in the available literature, it is plausible that it could exist as a trace environmental contaminant. Such a compound could potentially be formed as an intermediate in the environmental degradation of more complex nitroaromatic substances, such as certain dyes or explosives. The water solubility imparted by the two carboxylic acid groups would make it mobile in aqueous environments. However, without specific monitoring data, its presence and environmental fate remain largely theoretical.
Spectroscopic and Structural Characterization Techniques for 3,5 Dinitrophthalic Acid and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 3,5-Dinitrophthalic acid is expected to be characterized by the vibrational modes of its carboxylic acid and nitro functional groups, as well as the benzene (B151609) ring.
Key expected vibrational bands include:
O-H Stretching: A broad absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid groups.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid groups is expected in the range of 1700-1680 cm⁻¹.
NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) are expected to produce strong absorption bands around 1550-1530 cm⁻¹ and 1350-1330 cm⁻¹, respectively.
C-N Stretching: The stretching vibration of the C-N bond is anticipated to appear in the region of 850-800 cm⁻¹.
Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring, including C-H stretching (around 3100-3000 cm⁻¹) and C=C stretching (in the 1600-1450 cm⁻¹ region), are also expected.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also exhibit bands corresponding to the nitro and carboxylic acid groups, as well as the aromatic ring. The symmetric stretching of the nitro groups typically gives a strong band in the Raman spectrum.
Theoretical Vibrational Analysis
Theoretical vibrational analysis, often performed using Density Functional Theory (DFT), is a powerful tool for predicting and assigning vibrational frequencies. Such calculations for this compound would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The results of these calculations would provide a detailed assignment of the observed FTIR and Raman bands to specific vibrational modes of the molecule. For the related compound, 3,5-dinitrobenzoic acid, DFT calculations have been shown to be in good agreement with experimental data. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a key technique for elucidating the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule.
Aromatic Protons: There are two chemically equivalent protons on the aromatic ring. These would likely appear as a singlet in the downfield region of the spectrum, typically between 8.5 and 9.0 ppm, due to the strong electron-withdrawing effects of the two nitro groups and two carboxylic acid groups.
Carboxylic Acid Protons: The protons of the two carboxylic acid groups are expected to produce a broad singlet at a very downfield chemical shift, potentially above 10 ppm, and this signal may be exchangeable with D₂O.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum of this compound will show distinct signals for the carbon atoms in the molecule. Based on the structure, four distinct carbon signals are expected:
Carboxylic Acid Carbons (C=O): The carbons of the carboxylic acid groups are expected to appear in the range of 165-170 ppm.
Aromatic Carbons:
The carbons bearing the carboxylic acid groups (C1 and C2) would be downfield.
The carbons bearing the nitro groups (C3 and C5) would also be significantly downfield due to the strong deshielding effect of the nitro groups.
The carbon situated between the two carboxylic acid groups (C6) and the carbon between the nitro groups (C4) will also have characteristic chemical shifts influenced by the surrounding substituents.
The aromatic carbon peaks are generally expected to appear in the range of 120-150 ppm.
Below is a table summarizing the expected spectroscopic data for this compound based on the analysis of related compounds.
| Spectroscopic Technique | Functional Group | Expected Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
| FTIR | O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C=O (Carboxylic Acid) | 1700-1680 | |
| NO₂ (Asymmetric Stretch) | 1550-1530 | |
| NO₂ (Symmetric Stretch) | 1350-1330 | |
| C-N | 850-800 | |
| ¹H NMR | Aromatic C-H | 8.5-9.0 (singlet) |
| Carboxylic Acid O-H | >10 (broad singlet) | |
| ¹³C NMR | Carboxylic Acid C=O | 165-170 |
| Aromatic C | 120-150 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When a molecule like this compound (molecular weight: 256.13 g/mol ) is analyzed, it is first ionized and then fragmented. The resulting fragmentation pattern provides a unique fingerprint that helps in elucidating the molecule's structure.
Based on these principles, the following table outlines the expected major fragmentation pathways for this compound.
| Fragment Lost | Formula of Lost Fragment | Resulting m/z | Notes |
|---|---|---|---|
| Hydroxyl Radical | ·OH | 239 | Common fragmentation for carboxylic acids. |
| Water | H₂O | 238 | Possible through ortho-effect or rearrangement. |
| Nitric Oxide | ·NO | 226 | Characteristic fragmentation of nitroaromatics. |
| Carbon Dioxide | CO₂ | 212 | Decarboxylation of a carboxylic acid group. |
| Carboxyl Radical | ·COOH | 211 | Common fragmentation for dicarboxylic acids. |
| Nitrogen Dioxide | ·NO₂ | 210 | Characteristic fragmentation of nitroaromatics. |
X-ray Diffraction Studies
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a crystalline sample, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.
Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a compound's three-dimensional structure. rsc.orgresearchgate.net While obtaining single crystals of this compound itself can be challenging, it is frequently used as a co-former or ligand to create more complex crystalline derivatives, such as co-crystals and metal-organic compounds. unisa.ac.zathieme-connect.de The analysis of these derivatives reveals how the this compound moiety interacts with other molecules through hydrogen bonding and other non-covalent interactions.
The following table presents representative crystallographic data for a related dinitrophenyl compound, illustrating the detailed structural parameters obtained from a single-crystal X-ray diffraction study.
| Parameter | Example Value (for a related dinitroaromatic derivative) |
|---|---|
| Chemical Formula | C₁₃H₉N₃O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.561 (3) |
| b (Å) | 8.455 (2) |
| c (Å) | 13.011 (3) |
| β (°) | 108.95 (3) |
| Volume (ų) | 1307.1 (5) |
| Z (molecules per unit cell) | 4 |
Powder X-ray Diffraction (PXRD) is a versatile, non-destructive technique used to analyze polycrystalline materials. units.itresearchgate.net Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on powdered samples, making it highly suitable for routine characterization. researchgate.net The technique provides a unique diffraction pattern, often referred to as a "fingerprint," for any given crystalline phase. americanpharmaceuticalreview.com
For a compound like this compound, PXRD is essential for several analytical purposes:
Phase Identification: The experimental PXRD pattern of a synthesized batch can be compared against a database of known patterns to confirm its identity and crystal structure. ucmerced.edu
Purity Assessment: The presence of crystalline impurities can be readily detected, as they will produce their own characteristic peaks in the diffraction pattern.
Polymorphism Studies: Many organic compounds can exist in multiple crystalline forms, or polymorphs, each with different physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphs, as each will generate a unique diffractogram. americanpharmaceuticalreview.com
The diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions of the diffraction peaks are determined by the spacing between planes of atoms in the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ). americanpharmaceuticalreview.com
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. slideshare.net These methods are crucial for determining the thermal stability, decomposition behavior, and phase transitions of materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is used to determine the thermal stability of a material and to study its decomposition pathways. A TGA curve plots the percentage of initial mass remaining against temperature.
Studies on derivatives synthesized from this compound, such as metal octanitrophthalocyanines, provide insight into its thermal behavior. For example, the thermogravimetric analysis of Copper(II)-1,3,8,10,15,17,22,24-octanitrophthalocyanine (CuPcON), which is synthesized using this compound, shows a significant mass loss between 278–372 °C. tubitak.gov.tr This mass loss of approximately 39.1% corresponds to the removal of the eight nitro groups from the phthalocyanine (B1677752) structure. tubitak.gov.tr
Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. hitachi-hightech.comeag.com The resulting DTA curve shows peaks corresponding to thermal events. Endothermic events (heat absorption), such as melting or evaporation, result in negative peaks, while exothermic events (heat release), such as crystallization or decomposition, produce positive peaks. hitachi-hightech.com
In conjunction with TGA, DTA provides a more complete picture of the thermal processes. For the metal octanitrophthalocyanine derivatives mentioned previously, the DTA curves show that the decomposition process is exothermic in nature. tubitak.gov.tr This indicates that the breakdown of the structure releases a significant amount of energy.
The combined TGA/DTA data for several metal octanitrophthalocyanines derived from this compound are summarized below.
| Compound | Decomposition Temp. Range (°C) | Mass Loss (%) | Probable Fragments Lost | Nature of DTA Peak |
|---|---|---|---|---|
| CuPcON | 278–372 | 39.1 | 8NO₂ | Exothermic |
| CoPcON | 280–370 | 38.6 | 8NO₂ | Exothermic |
| NiPcON | 275–365 | 37.9 | 8NO₂ | Exothermic |
| ZnPcON | 285–380 | 36.8 | 8NO₂ | Exothermic |
| FePcON | 290–385 | 38.2 | 8NO₂ | Exothermic |
Advanced Characterization via Hirshfeld Surface Analysis
Hirshfeld surface analysis has emerged as a powerful computational tool for the qualitative and quantitative examination of intermolecular interactions within crystalline solids. This method provides a unique approach to understanding the crystal packing environment by partitioning the crystal electron density into molecular fragments. The resulting Hirshfeld surface for a molecule is generated, upon which various properties can be mapped to visualize and analyze the nature and extent of intermolecular contacts.
The analysis involves generating a three-dimensional surface around a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping the normalized contact distance (dnorm) onto this surface, regions of significant intermolecular interactions can be readily identified. The dnorm value is calculated based on the distances of any surface point to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate contacts shorter than the van der Waals separation, highlighting the most significant interactions, such as strong hydrogen bonds. Positive dnorm values, colored blue, represent contacts longer than the van der Waals radii, while white areas indicate contacts of approximately van der Waals separation.
In the context of this compound and its derivatives, Hirshfeld surface analysis provides invaluable insights into the role of the nitro and carboxylic acid functional groups in directing the supramolecular assembly. For instance, in a study of a hydrated 2:1 adduct of piperazine-1,4-diium (B1225682) 3,5-dinitro-2-oxidobenzoate with piperazine, a compound closely related to this compound, Hirshfeld surface analysis was employed to elucidate the intricate network of non-covalent interactions. nih.gov
The detailed breakdown of these intermolecular contacts can be presented in a tabular format for clarity:
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| O···H | 50.2 |
| H···H | 36.2 |
| C···O | 4.6 |
| C···H | 2.9 |
| N···H | 2.7 |
| C···N | 1.7 |
| C···C | 1.0 |
These quantitative findings from Hirshfeld surface analysis allow for a detailed and nuanced understanding of the forces governing the crystal packing of this compound and its derivatives. This knowledge is crucial for crystal engineering, enabling the rational design of new materials with desired physical and chemical properties.
Computational Chemistry Approaches in the Study of 3,5 Dinitrophthalic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are instrumental in predicting a wide array of molecular properties by calculating the electron density.
Geometry Optimization and Electronic Structure Analysis
A fundamental step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For 3,5-Dinitrophthalic acid, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.neticm.edu.pl
Table 1: Key Concepts in Frontier Molecular Orbital Analysis
| Term | Description | Significance for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Indicates regions of the molecule most likely to donate electrons in a reaction. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions of the molecule most susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A primary indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow areas represent neutral or weakly charged regions.
For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the carboxylic acid and nitro groups, highlighting these as sites for potential hydrogen bonding or interaction with electrophiles. The aromatic ring and hydrogen atoms would likely exhibit positive potential, indicating their susceptibility to nucleophiles.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.eduq-chem.com This method is particularly useful for quantifying electron delocalization, also known as hyperconjugation, by examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals. nih.gov
The strength of these donor-acceptor interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis would elucidate the nature of the bonds within the benzene (B151609) ring, the carboxylic acid groups, and the nitro groups, and quantify the electronic delocalization from the ring to the substituent groups.
Table 2: Core Components of NBO Analysis
| NBO Concept | Description | Relevance to this compound |
|---|---|---|
| Lewis Structure | Identifies the optimal, localized bonding pattern (bonds, lone pairs). | Provides a chemically intuitive picture of the primary bonding framework. |
| Donor-Acceptor Interactions | Analyzes delocalization from filled Lewis-type orbitals (donors) to empty non-Lewis orbitals (acceptors). | Quantifies the stabilizing effects of hyperconjugation between the aromatic ring and the electron-withdrawing substituents. |
| Natural Charges | Calculates the charge distribution on each atom based on the occupancy of its natural atomic orbitals. | Offers a more robust estimation of atomic charges compared to other methods like Mulliken population analysis. |
Hyperpolarizability Calculations
Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, can predict the first hyperpolarizability (β) of a molecule.
Computational Insights into Reaction Mechanisms and Reactivity
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. rsc.org
For this compound, DFT calculations could be employed to study various potential reactions, such as esterification of the carboxylic acid groups, nucleophilic aromatic substitution, or reduction of the nitro groups. Such studies would involve:
Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.
Locating Transition States: The transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the bond-breaking and bond-forming processes.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
These computational studies can predict the most favorable reaction pathway, explain observed regioselectivity or stereoselectivity, and guide the design of new synthetic routes. nih.gov
Theoretical Correlation with Experimental Spectroscopic Data
A comprehensive analysis comparing theoretical calculations with experimental spectroscopic data for this compound is not available in the current scientific literature. While computational and spectroscopic studies have been performed on structurally similar molecules, such as 3-nitrophthalic acid and 3,5-dinitrobenzoic acid, a direct correlational study for this compound itself has not been published.
Such a study would typically involve the following methodologies:
Computational Modeling: The molecular structure of this compound would be optimized using quantum chemical methods, most commonly Density Functional Theory (DFT). A popular and effective combination for this purpose is the B3LYP functional with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.
Vibrational Frequency Analysis: Following geometric optimization, the same theoretical method would be used to calculate the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, which are active in infrared (IR) and Raman spectroscopy.
Electronic Transition Analysis: To correlate with UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) calculations would be performed. This method predicts the electronic excitation energies, corresponding wavelengths (λ), and oscillator strengths (f), which relate to the probability of a given electronic transition occurring.
Experimental Spectroscopy: Experimentally, the Fourier-Transform Infrared (FT-IR) and FT-Raman spectra of a pure sample of this compound would be recorded. Similarly, its UV-Vis absorption spectrum would be measured in a suitable solvent.
Correlation and Scaling: The calculated vibrational frequencies are systematically higher than the experimental ones due to the calculations assuming a harmonic oscillator model and being performed on a single molecule in a vacuum. Therefore, the theoretical wavenumbers are typically scaled by an empirical factor (often around 0.96 for the B3LYP functional) to achieve better agreement with the experimental data. A detailed comparison would then be made by assigning each experimental band to a specific calculated vibrational mode, often with the aid of Potential Energy Distribution (PED) analysis. For UV-Vis data, the calculated λmax values would be directly compared with the absorption maxima observed in the experimental spectrum.
Without access to a peer-reviewed study containing this specific data for this compound, it is not possible to provide the detailed research findings and data tables as requested. The generation of such scientifically specific data requires original research that is beyond the scope of this response.
Advanced Applications of 3,5 Dinitrophthalic Acid in Materials Science and Organic Synthesis
Precursor in Phthalocyanine (B1677752) Chemistry
3,5-Dinitrophthalic acid serves as a crucial starting material in the synthesis of highly functionalized phthalocyanine molecules. The presence of two nitro groups on each of the four isoindole subunits in the final phthalocyanine macrocycle results in octanitrophthalocyanine, a molecule with unique electronic and spectral properties.
Synthesis of Octanitrophthalocyanines
The synthesis of octanitrophthalocyanines from this compound is a multi-step process that begins with the conversion of the dicarboxylic acid to a more reactive precursor, typically a phthalonitrile (B49051) derivative. This is then followed by a cyclotetramerization reaction to form the characteristic phthalocyanine macrocycle.
A plausible synthetic route, based on established phthalocyanine chemistry, would involve the following key steps:
Amidation: this compound is first converted to its corresponding diamide, 3,5-dinitrophthalamide. This is typically achieved by reacting the diacid with ammonia.
Dehydration: The resulting 3,5-dinitrophthalamide is then subjected to a dehydration reaction to yield 3,5-dinitrophthalonitrile. This step is critical as the nitrile groups are essential for the subsequent cyclization.
Cyclotetramerization: The final step is the cyclotetramerization of four molecules of 3,5-dinitrophthalonitrile. This reaction is typically carried out in a high-boiling solvent in the presence of a metal salt if a metallophthalocyanine is desired, or a strong base for the metal-free phthalocyanine. The reaction proceeds to form the highly conjugated and stable octanitrophthalocyanine macrocycle.
While specific literature detailing the synthesis of octanitrophthalocyanine directly from this compound is not abundant, the synthesis of other nitrated phthalocyanines, such as tetranitrophthalocyanines from 4-nitrophthalonitrile, is well-documented and follows a similar cyclotetramerization pathway. researchgate.net
Development of Substituted Metal Phthalocyanine Complexes
The central cavity of the octanitrophthalocyanine macrocycle can accommodate a wide variety of metal ions, leading to the formation of substituted metal phthalocyanine complexes. researchgate.net These complexes often exhibit enhanced stability and possess unique photophysical and electrochemical properties compared to the metal-free ligand.
The synthesis of these metal complexes can be achieved through two primary methods:
Direct Synthesis: This method involves carrying out the cyclotetramerization of 3,5-dinitrophthalonitrile in the presence of a metal salt (e.g., a metal chloride or acetate). The metal ion acts as a template, facilitating the formation of the macrocycle around it.
Metal Insertion: Alternatively, the metal-free octanitrophthalocyanine can be synthesized first. Subsequently, a metal ion can be inserted into the pre-formed macrocycle by reacting it with a suitable metal salt in a high-boiling solvent.
A wide range of metals can be incorporated into the phthalocyanine core, including transition metals like cobalt, nickel, copper, and zinc, as well as main group elements and lanthanides. researchgate.netgoogle.com The choice of the central metal ion has a significant impact on the properties of the resulting complex.
Table 1: Examples of Metals Incorporated into Phthalocyanine Complexes and Their Potential Effects
| Metal Ion | Potential Effect on Phthalocyanine Properties |
| Cobalt (Co) | Catalytic activity, interesting redox properties. |
| Nickel (Ni) | Can influence electronic properties and stacking behavior. |
| Copper (Cu) | High stability, widely used in pigments. |
| Zinc (Zn) | Often used for photophysical studies due to its closed-shell nature. |
| Iron (Fe) | Interesting magnetic and catalytic properties. |
| Manganese (Mn) | Varied oxidation states, potential for catalysis. |
Phthalocyanines as Dyes and Pigments
Phthalocyanines are renowned for their intense and stable colors, making them highly valuable as dyes and pigments. sci-hub.se Unsubstituted phthalocyanines typically exhibit a strong absorption in the 600-700 nm range of the electromagnetic spectrum, resulting in their characteristic blue or green hues. nih.gov
The introduction of substituents onto the phthalocyanine periphery, such as the eight nitro groups in octanitrophthalocyanine, significantly modifies the electronic structure of the macrocycle. These electron-withdrawing nitro groups influence the energy levels of the molecular orbitals involved in the electronic transitions responsible for color.
Specifically, the color of phthalocyanines is primarily determined by the Q-band, which is a strong electronic transition in the visible region of the spectrum. orgsyn.org Studies on tetranitrometallophthalocyanines have shown that the position and splitting of the Q-band are sensitive to the electronic effects of the nitro groups. researchgate.netcyberleninka.ru The presence of multiple nitro groups is expected to cause a shift in the absorption wavelength. nih.gov This modification of the absorption spectrum directly impacts the perceived color of the compound. The high stability of the phthalocyanine macrocycle, coupled with the strong coloration, makes octanitrophthalocyanines promising candidates for specialized pigments with high performance. researchgate.net
Phthalocyanines in Electronic Materials
The extensive π-conjugated system of phthalocyanines endows them with semiconducting properties, making them attractive for applications in organic electronics. patsnap.com While many unsubstituted metallophthalocyanines exhibit p-type semiconducting behavior, the introduction of strong electron-withdrawing groups onto the macrocycle can shift their behavior towards n-type semiconductivity.
The eight nitro groups in octanitrophthalocyanine are potent electron-withdrawing substituents. This extensive nitration is expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine. The lowering of the LUMO level is particularly significant for facilitating electron injection and transport, which are key requirements for n-type semiconductors.
This principle has been demonstrated in other phthalocyanine systems. For instance, peripherally fluorinated copper phthalocyanines show n-type characteristics. orgsyn.org Similarly, silicon phthalocyanines with electron-withdrawing axial substituents have been investigated as n-type semiconductors in organic thin-film transistors. jchemrev.comresearchgate.net Therefore, octanitrophthalocyanines derived from this compound are predicted to be effective n-type organic semiconductors, potentially useful in the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells. google.com
Ligand in Metal-Organic Frameworks (MOFs) Synthesis
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Dicarboxylic acids are a common class of linkers used in MOF synthesis.
Incorporation into MOF Structures
This compound, being a rigid aromatic dicarboxylic acid, possesses the key structural features to act as a linker in the synthesis of MOFs. The two carboxylate groups can coordinate to metal centers, forming a stable, extended network. The nitro groups, while not directly participating in the coordination to the metal centers, can still influence the properties of the resulting MOF in several ways:
Modulation of Electronic Properties: The electron-withdrawing nature of the nitro groups can affect the electronic structure of the framework.
Functionalization of Pore Surfaces: The nitro groups would be exposed on the surface of the pores within the MOF, potentially creating specific binding sites for guest molecules.
While the direct use of this compound as a linker in MOF synthesis is not yet widely reported, the successful synthesis of MOFs using other nitro-substituted aromatic dicarboxylic acids demonstrates the feasibility of this approach. For example, 5-nitroisophthalic acid has been used to construct luminescent lanthanide MOFs. Furthermore, more complex nitro-containing dicarboxylic acids, such as 3,5-di(3,5-dicarboxyphenyl)nitrobenzene, have been employed to create 3D MOFs with photocatalytic properties. researchgate.netyoutube.com The synthesis of coordination polymers using various dicarboxylic acid linkers is a well-established field, suggesting that this compound is a viable candidate for the construction of novel MOFs with tailored properties. nih.govmdpi.comnih.gov
Tailoring MOF Properties through this compound Derivatives as Linkers
The rational design of Metal-Organic Frameworks (MOFs) with tailored properties is heavily dependent on the selection of the organic linker. Functionalization of these linkers is a primary strategy to tune the resulting framework's characteristics for specific applications. While this compound itself is not yet widely reported as a linker in prominent MOFs, its derivatives and analogues, such as 5-nitroisophthalic acid, serve as powerful examples of how nitro-functionalization can engineer MOF properties.
The introduction of electron-withdrawing nitro (–NO2) groups onto the linker backbone profoundly alters the electronic environment within the MOF's pores. researchgate.net This modification can enhance the framework's affinity for certain guest molecules and augment its catalytic capabilities. The strong electron-withdrawing nature of the two nitro groups in a 3,5-dinitrophthalate linker would be expected to create strong electrostatic potential on the pore surfaces. This functionalization strategy allows for the precise control over the chemical environment of the pores, influencing stability, adsorption selectivity, and catalytic activity. mdpi.com The use of mixed-linker systems, potentially incorporating a dinitrophthalate derivative alongside other linkers, offers further flexibility in tuning pore size, surface area, and chemical functionality to meet the demands of specific applications like gas separation or catalysis. mdpi.com
Potential in Gas Adsorption and Separation
MOFs functionalized with nitro groups have demonstrated significant potential in the field of gas adsorption and separation, particularly for carbon dioxide (CO2) capture. researchgate.net The selective adsorption of CO2 is often attributed to the strong dipole-quadrupole interactions between the polar nitro groups on the organic linker and the quadrupolar CO2 molecules. researchgate.net This interaction enhances the framework's affinity for CO2 over other less polar gases like nitrogen (N2) or methane (B114726) (CH4).
A MOF constructed with a this compound derivative would possess a high density of these polar functional groups, making it a promising candidate for selective CO2 capture. The strategic placement of two nitro groups on the phthalic acid backbone could create specific binding pockets that are highly favorable for CO2 molecules. Research on analogous nitro-functionalized MOFs supports this potential. For instance, MOFs built from linkers like 2,2′-dinitro-4,4′-biphenyldicarboxylic acid have been shown to exhibit selective CO2 sorption over N2. researchgate.net The performance of such materials highlights the effectiveness of the nitro group in enhancing gas separation capabilities.
Table 1: Gas Adsorption Properties of Representative Nitro-Functionalized MOFs
| MOF Material/Linker | Gas Adsorbed | Uptake Capacity | Conditions | CO2/N2 Selectivity |
|---|---|---|---|---|
| Zr-bptc | NO2 | 4.9 mmol/g | 298 K, 10 mbar | High selectivity for NO2 |
| Zr-bptc | CO2 | 3.05 mmol/g | 298 K, 1 bar | - |
| TIBM-Cu | CO2 | 3.60 mmol/g | 298 K, 1 bar | 53 |
| TIBM-Al | CO2 | 2.1 mmol/g | 298 K, 1 bar | 35 |
Data sourced from studies on various functionalized MOFs to illustrate the potential of specific functional groups. nih.govmdpi.com
Catalytic Applications in MOF Systems
The functionalization of organic linkers is a key strategy for imparting or enhancing the catalytic activity of MOFs. The incorporation of electron-withdrawing nitro groups, such as those in this compound, can render a MOF an effective heterogeneous catalyst. These groups can increase the Lewis acidity of the framework's metal centers, which is beneficial for a variety of organic transformations. researchgate.net MOFs can serve as catalysts for reactions such as Friedel-Crafts alkylations, oxidations, and cyanosilylation reactions. nih.govresearchgate.net
For example, copper-based MOFs have been studied extensively as catalysts for the selective oxidation of substrates like cyclohexene. mdpi.com The catalytic activity in these systems is influenced by the nature of the organic linker. While a direct example using this compound is not prominent, the principle remains that functionalization tunes activity. Furthermore, MOFs containing immobilized NO2 have been used as reactive materials for the nitration of aromatic substrates, demonstrating a "waste-to-chemical" approach where the MOF captures and then utilizes a pollutant. nih.gov This highlights the dual role MOFs can play as both sorbents and catalytic platforms.
Table 2: Catalytic Performance of Representative Functionalized MOFs
| MOF Catalyst | Reaction Type | Substrate | Product Yield |
|---|---|---|---|
| Cu-based MOF (5-triazolyl isophthalate (B1238265) linker) | Cyclohexene Oxidation | Cyclohexene | 56% conversion (7h) |
| MOF-5 | Friedel-Crafts Alkylation | Various | Quantitative conversion |
| Zr-bptc with adsorbed NO2 | Phenol Nitration | Phenol | >99% |
Data from studies on various functionalized MOFs illustrating catalytic applications. mdpi.comnih.govresearchgate.net
Intermediate in Complex Organic Synthesis
Synthesis of Nitrogen-Containing Heterocyclic Compounds
One of the most valuable applications of this compound in organic synthesis is as a precursor to 3,5-diaminophthalic acid. This diamino derivative is a key building block for the synthesis of complex nitrogen-containing heterocyclic compounds, particularly quinoxalines. Quinoxalines and their derivatives are an important class of compounds with a wide range of biological activities and applications in pharmaceuticals and materials science. sphinxsai.comipp.pt
The synthesis of quinoxalines typically involves the condensation of an aromatic ortho-diamine (like 3,5-diaminophthalic acid) with an α-dicarbonyl compound. sphinxsai.com This reaction provides a straightforward and high-yielding route to quinoxaline-dicarboxylic acids, which can be further modified. The reaction can be catalyzed by various acids, including phthalic acid itself, often proceeding efficiently under mild conditions, such as at room temperature in an ethanol-water mixture. sphinxsai.com The versatility of this method allows for the creation of a diverse library of quinoxaline (B1680401) derivatives by varying the α-dicarbonyl reactant.
Table 3: Synthesis of Quinoxaline Derivatives from o-Phenylenediamines
| o-Diamine Reactant | α-Dicarbonyl Reactant | Catalyst/Solvent | Product Yield |
|---|---|---|---|
| o-Phenylenediamine | Benzil | Phthalic Acid / EtOH:H2O | 96% |
| o-Phenylenediamine | 2,3-Butanedione | Phthalic Acid / EtOH:H2O | 94% |
| 3,4-Diaminobenzoic acid | 1,2-Diarylethanediones | High-Temp Water | 65-66% |
Data illustrates typical conditions for the synthesis of quinoxalines from ortho-diamines. sphinxsai.comthieme-connect.com
Preparation of Diaminophthalic Acid
The conversion of this compound to 3,5-diaminophthalic acid is a critical reduction reaction that unlocks its utility as a synthetic intermediate. This transformation involves the reduction of two aromatic nitro groups to primary amines. Several established methods for nitro group reduction are applicable.
Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com This method is known for its high yields and clean reaction profiles. Alternatively, chemical reduction methods can be used. Reagents like tin(II) chloride (SnCl2) or iron (Fe) powder in acidic media provide mild conditions suitable for substrates with other sensitive functional groups. commonorganicchemistry.com Another effective method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, such as iron(III) chloride on activated carbon, which has been shown to produce high yields of aminophthalic acids from their nitro precursors.
Table 4: Representative Conditions for Reduction of Aromatic Nitro Acids
| Starting Material | Reducing Agent / Catalyst | Solvent | Yield | Purity |
|---|---|---|---|---|
| 3-Nitrophthalic acid | 80% Hydrazine hydrate / FeCl3-C | Water | 95% | 96.5% (HPLC) |
| 3-Nitrophthalic acid | 80% Hydrazine hydrate / FeCl3-C | Water | 96% | 96.7% (HPLC) |
| 4-Nitrophenol | NaBH4 / Gold Nanoparticles | - | 99.8% | - |
Data from analogous reductions of nitro-aromatic acids. researchgate.net
Environmental Fate and Biotransformation Studies of Dinitrophthalic Acids
Biodegradation Pathways in Aqueous and Sedimentary Environments
The biodegradation of 3,5-Dinitrophthalic acid in aqueous and sedimentary environments is not extensively documented in scientific literature. However, insights into its potential degradation can be inferred from studies on related compounds, such as other phthalic acid isomers and nitroaromatic compounds. Microorganisms are known to be the primary drivers of the breakdown of such chemicals in the environment. nih.govresearchgate.net The degradation process can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with different microbial communities and enzymatic pathways involved. nih.govnih.gov
Under aerobic conditions, the biodegradation of phthalate (B1215562) esters is typically initiated by hydrolysis, which cleaves the ester bonds to form phthalic acid and the corresponding alcohol. nih.gov For this compound, the initial step would likely involve the reduction of the nitro groups. Subsequently, aerobic microorganisms often employ dioxygenase enzymes to hydroxylate the aromatic ring, leading to the formation of catechols. unesp.br These catechols are then susceptible to ring cleavage, breaking down the aromatic structure into simpler aliphatic compounds that can be utilized in central metabolic pathways.
In anaerobic environments, such as deep sediments and anoxic water zones, the degradation pathway for phthalic acid isomers is fundamentally different. nih.gov The process is often initiated by the activation of the phthalate to its coenzyme A (CoA) thioester. nih.gov This is followed by a decarboxylation step, removing one of the carboxyl groups. nih.gov For nitroaromatic compounds, the initial steps in anaerobic degradation typically involve the reduction of the nitro groups to amino groups. The resulting aminobenzoic acids are then further metabolized. It is plausible that the anaerobic degradation of this compound would follow a similar reductive pathway. The complete mineralization of phthalate isomers has been observed in anaerobic settings, although it may require longer adaptation periods for the microbial communities involved. nih.gov
Table 1: Postulated Aerobic and Anaerobic Biodegradation Steps for this compound
| Condition | Initial Step | Key Intermediates | Final Products |
| Aerobic | Reduction of nitro groups, followed by dioxygenase-mediated ring hydroxylation. | Aminonitrophthalic acids, diaminophthalic acid, catechols. | Carbon dioxide, water, and biomass. |
| Anaerobic | Reduction of nitro groups, followed by CoA-ligation and decarboxylation. | Aminonitrophthalic acids, diaminophthalic acid, aminobenzoyl-CoA. | Methane (B114726), carbon dioxide, and biomass. |
Occurrence as Environmental Pollutants
While specific data on the widespread environmental presence of this compound is limited, related compounds such as phthalic acid esters are recognized as ubiquitous environmental contaminants. epa.gov Phthalates have been detected in various environmental matrices, including the atmosphere, water bodies, soil, and sediments. Their presence is largely attributed to their extensive use as plasticizers in a wide array of consumer and industrial products.
Nitroaromatic compounds, as a class, are also significant environmental pollutants. researchgate.net They are introduced into the environment through industrial discharges from the manufacturing of dyes, explosives, and pesticides. The physicochemical properties of these compounds, such as their polarity and potential for bioaccumulation, influence their distribution and persistence in the environment. Given that this compound is a dinitro-substituted aromatic dicarboxylic acid, it is plausible that it could be present in industrial effluents associated with its manufacturing or use.
Origin in Exhaust and Combustion Byproducts
Low molecular weight dicarboxylic acids have been identified as components of atmospheric particulate matter, with engine exhaust being a significant source. researchgate.net Studies conducted in urban environments have detected a range of dicarboxylic acids, including phthalic acid, in ambient air samples. researchgate.net The concentrations of these acids were found to be significantly higher in gasoline and diesel exhaust compared to the surrounding atmosphere, indicating that vehicle emissions are a primary source. researchgate.net
Monitoring and Detection in Environmental Samples
The detection and quantification of trace amounts of organic pollutants like this compound in complex environmental matrices require sensitive and selective analytical methods. Several analytical techniques are well-suited for the analysis of nitroaromatic compounds and dicarboxylic acids in environmental samples such as water and soil.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a commonly used method for the analysis of nitroaromatic compounds. cdc.gov This technique separates compounds based on their affinity for a stationary phase, and the UV detector provides sensitive detection for compounds with chromophores, such as the nitro groups in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the identification and quantification of organic compounds. env.go.jp For non-volatile compounds like dicarboxylic acids, a derivatization step is often necessary to convert them into more volatile forms suitable for GC analysis. The mass spectrometer provides detailed structural information, allowing for confident identification of the target analyte.
Sample preparation is a critical step in the analytical process to isolate the target compound from interfering substances in the environmental matrix. Common techniques include liquid-liquid extraction and solid-phase extraction (SPE). env.go.jp
Table 2: Analytical Methods for the Detection of Related Compounds in Environmental Samples
| Analytical Technique | Sample Type | Detection Principle | Reported Detection Limits |
| HPLC-UV | Water, Soil | Ultraviolet Absorbance | ppb to ppm range cdc.gov |
| GC-MS | Water, Soil, Air | Mass-to-charge ratio | ppt to ppb range env.go.jp |
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways and Catalysts
Current synthetic routes to nitrophthalic acids often involve the direct nitration of phthalic anhydride (B1165640) or phthalic acid, which can lead to a mixture of isomers and sometimes low yields. sid.irsciencemadness.orgpatsnap.comorgsyn.org Future research is poised to develop more selective and efficient synthetic methodologies for 3,5-Dinitrophthalic acid.
Key Research Objectives:
Development of Regioselective Nitration Catalysts: Investigating novel catalysts, such as shape-selective zeolites or solid acid catalysts, could facilitate the direct and high-yield synthesis of the 3,5-dinitro isomer, minimizing the formation of other nitrated byproducts.
Alternative Starting Materials: Exploring alternative precursors to phthalic acid or its anhydride that are pre-functionalized to direct nitration to the 3 and 5 positions could offer a more controlled synthetic strategy.
Flow Chemistry Approaches: The use of microreactor technology for nitration reactions can offer enhanced safety, better temperature control, and improved reaction efficiency, which are critical for handling highly energetic nitration processes. researchgate.net
Green Synthesis Routes: Developing synthetic pathways that utilize more environmentally benign nitrating agents and solvents will be a significant focus, moving away from traditional mixed acid (sulfuric and nitric acid) systems.
| Research Direction | Potential Advantage |
| Regioselective Catalysts | Higher yield and purity of this compound |
| Alternative Precursors | Greater control over isomer formation |
| Flow Chemistry | Improved safety and reaction efficiency |
| Green Synthesis | Reduced environmental impact |
Advanced Functional Material Development from this compound
The high degree of functionality and the electron-deficient nature of the aromatic ring make this compound an attractive building block for advanced functional materials. google.comresearchgate.netwiley-vch.dewiley.com Future research will likely focus on incorporating this molecule into various material architectures.
Potential Material Classes and Applications:
Metal-Organic Frameworks (MOFs): The carboxylic acid groups can act as linkers to coordinate with metal ions, forming porous MOFs. The nitro groups within the pores could offer sites for selective gas adsorption, catalysis, or sensing applications.
High-Performance Polymers: As a monomer, this compound could be used to synthesize polyesters, polyamides, or polyimides with enhanced thermal stability, chemical resistance, and specific electronic properties.
Energetic Materials: The dinitro-aromatic structure suggests potential applications in the field of energetic materials, although this would require careful study of its sensitivity and decomposition properties.
Luminescent Materials: Derivatization of the carboxylic acid groups could lead to the formation of complexes with rare-earth metals, potentially yielding materials with interesting photoluminescent properties. sigmaaldrich.com
In-depth Mechanistic Studies of Substitution and Redox Reactions
A fundamental understanding of the reactivity of this compound is crucial for its application in synthesis and materials science. The interplay between the electron-withdrawing nitro groups and the carboxylic acid functionalities governs its chemical behavior.
Areas for Mechanistic Investigation:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring should be susceptible to SNAr reactions. Detailed kinetic and computational studies could elucidate the mechanisms and regioselectivity of these reactions with various nucleophiles.
Redox Chemistry: The nitro groups can be reduced to amino groups, opening up a rich area of derivatization. Future research could focus on the selective reduction of one or both nitro groups and the electrochemical characterization of these redox processes.
Decarboxylation Reactions: Investigating the conditions and mechanisms of decarboxylation could provide pathways to novel dinitrobenzene derivatives.
Enhanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, guiding experimental efforts. nih.govjsucompchem.orgsiftdesk.org
Future Computational Studies Could Focus On:
Molecular and Electronic Structure: High-level quantum chemical calculations can provide detailed insights into the geometry, electronic structure, and spectroscopic properties of this compound and its derivatives. researchgate.net
Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways for its synthesis and derivatization, helping to optimize reaction conditions.
Material Property Prediction: Computational screening could be used to predict the properties of hypothetical MOFs or polymers derived from this compound, accelerating the discovery of new materials with desired functionalities.
Toxicity and Environmental Fate Prediction: Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the potential environmental impact and toxicity of this compound, guiding safer handling and disposal protocols. nih.gov
Development of Ultrasensitive Analytical Techniques
The ability to detect and quantify this compound at trace levels is essential for monitoring its presence in environmental samples or as an impurity in chemical processes. While methods exist for related nitrophthalic acids, specific and highly sensitive techniques for the 3,5-dinitro isomer are an area for development. google.comhelixchrom.comsielc.com
Potential Analytical Advancements:
Chromatographic Methods: Developing optimized High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods coupled with mass spectrometry (MS) will enable the sensitive and selective detection of this compound. google.comsemanticscholar.org The use of derivatization agents could enhance volatility or ionization efficiency. mdpi.com
Capillary Electrophoresis (CE): This technique could offer high-resolution separation of different dinitrophthalic acid isomers.
Electrochemical Sensors: Designing sensors based on modified electrodes that can selectively interact with and detect this compound through its electrochemical signature (e.g., reduction of the nitro groups) would provide a rapid and portable analytical tool.
Spectroscopic Techniques: Surface-Enhanced Raman Spectroscopy (SERS) or fluorescence-based assays could be explored for the highly sensitive detection of this compound.
| Analytical Technique | Potential Advantage |
| HPLC/GC-MS | High sensitivity and selectivity |
| Capillary Electrophoresis | High-resolution isomer separation |
| Electrochemical Sensors | Portability and real-time analysis |
| SERS/Fluorescence | Ultra-high sensitivity |
Investigation of Environmental Remediation Strategies for Dinitrophthalic Acid Contamination
Given the potential for environmental contamination from the production and use of nitroaromatic compounds, developing effective remediation strategies for dinitrophthalic acids is a critical area of future research. cluin.orgmdpi.comepa.gov
Emerging Remediation Approaches:
Bioremediation: Investigating the potential of microorganisms to degrade this compound is a promising and environmentally friendly approach. mdpi.comnih.gov Research could focus on identifying and engineering bacteria or fungi that can utilize this compound as a carbon or nitrogen source. researchgate.net
Phytoremediation: Exploring the ability of certain plants to uptake, accumulate, and metabolize dinitrophthalic acids from contaminated soil and water could offer a sustainable remediation strategy. nih.gov
Advanced Oxidation Processes (AOPs): The use of AOPs, such as ozonation, Fenton processes, or photocatalysis, to break down the stable aromatic ring of this compound into less harmful substances is a viable area for investigation.
Adsorption: Developing novel adsorbent materials, such as activated carbon, biochar, or specifically functionalized polymers, for the efficient removal of dinitrophthalic acids from contaminated water sources warrants further research. nih.gov
Q & A
Q. What are the recommended methods for synthesizing 3,5-dinitrophthalic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nitration of phthalic acid derivatives using mixed acid (HNO₃/H₂SO₄). Key steps include:
- Controlled nitration : Maintaining temperatures below 50°C to prevent over-nitration or decomposition .
- Purification : Recrystallization from ethanol/water mixtures, followed by vacuum drying .
- Validation : Purity is confirmed via melting point analysis, HPLC (C18 column, UV detection at 254 nm), and elemental analysis (C, H, N). Discrepancies in nitrogen content >0.3% indicate incomplete nitration or impurities .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its isomers?
- Methodological Answer :
- ¹H NMR : Absence of aromatic protons (due to nitro groups at positions 3 and 5) and characteristic carboxylic acid protons (δ 12-14 ppm) .
- IR : Strong asymmetric/symmetric NO₂ stretching vibrations (~1530 cm⁻¹ and ~1350 cm⁻¹) and broad O–H stretch (~2500-3000 cm⁻¹) from carboxylic groups .
- Comparative analysis : Contrast with 2,4-dinitro isomers, which show distinct splitting patterns in ¹³C NMR due to differing electronic environments .
Q. What solvent systems are optimal for studying the solubility and reactivity of this compound?
- Methodological Answer :
- Polar aprotic solvents (DMSO, DMF) enhance solubility for reactivity studies (e.g., esterification).
- Aqueous solubility : Adjust pH >6 using NaOH to deprotonate carboxylic groups, improving solubility for kinetic studies .
- Caution : Avoid halogenated solvents (e.g., chloroform) due to potential nitro group interactions .
Advanced Research Questions
Q. How can computational modeling (DFT) predict the electronic properties and stability of this compound?
- Methodological Answer :
- DFT parameters : Use B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and nitro group torsion angles .
- Stability insights : Compare calculated bond dissociation energies (BDEs) of nitro groups with experimental thermal decomposition data (TGA/DSC) to identify degradation thresholds .
- Validation : Cross-reference computed IR spectra with experimental data to refine force field parameters .
Q. What strategies resolve contradictions in spectroscopic data between batch syntheses?
- Methodological Answer :
- Systematic troubleshooting :
Batch comparison : Analyze HPLC retention times and mass spectra (LC-MS) to detect trace isomers or byproducts .
X-ray crystallography : Resolve structural ambiguities (e.g., nitro group orientation) using single-crystal diffraction (space group P21/c) .
Replicate conditions : Ensure consistent nitration times and acid ratios; deviations >5% in HNO₃ concentration can alter regioselectivity .
Q. How can reaction kinetics be optimized for derivatizing this compound into esters or amides?
- Methodological Answer :
- Esterification : Use DCC/DMAP catalysis in anhydrous THF, monitoring progress via FTIR (disappearance of –OH stretch).
- Amide formation : Employ HATU or EDCI coupling agents, optimizing molar ratios (1:1.2 acid/amine) to minimize side reactions .
- Kinetic profiling : Use UV-Vis spectroscopy to track nitro group electronic shifts during derivatization, correlating with Hammett substituent constants .
Q. What are the limitations of using this compound as a precursor in high-energy materials research?
- Methodological Answer :
- Thermal stability : DSC data show exothermic decomposition peaks at ~220°C, limiting applications above this threshold .
- Sensitivity : Friction/impact tests (via BAM standards) reveal moderate sensitivity (IS >5 J, FS >80 N), requiring inert handling conditions .
- Alternative pathways : Explore nitro-to-amine reduction (e.g., H₂/Pd-C) to stabilize the backbone while retaining energetic potential .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies between theoretical and experimental pKa values?
- Methodological Answer :
- Experimental calibration : Use potentiometric titration in 0.1 M KCl, comparing with DFT-calculated deprotonation energies .
- Solvent effects : Account for DMSO vs. water solvent models in computations; deviations >1 pH unit suggest inadequate solvation parameters .
Q. What statistical approaches are suitable for analyzing batch-to-batch variability in nitro group positioning?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
